molecular formula C13H9ClN2O3 B11027389 3-chloro-N-(3-nitrophenyl)benzamide CAS No. 349398-34-1

3-chloro-N-(3-nitrophenyl)benzamide

Cat. No.: B11027389
CAS No.: 349398-34-1
M. Wt: 276.67 g/mol
InChI Key: GORSPJXMKNAKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3-nitrophenyl)benzamide: is an organic compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.68 g/mol It is a derivative of benzamide, where the benzamide core is substituted with a chlorine atom at the 3-position and a nitrophenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-nitrophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form various oxidation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 3-chloro-N-(3-aminophenyl)benzamide.

    Oxidation: Formation of various oxidation products depending on the conditions used.

Scientific Research Applications

Chemistry: 3-chloro-N-(3-nitrophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a reference compound in biological assays .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-nitrophenyl)benzamide is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide
  • 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide
  • 3-chloro-N-(4-nitrophenyl)benzamide

Comparison: 3-chloro-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the chlorine and nitro groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

349398-34-1

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

3-chloro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9ClN2O3/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(8-11)16(18)19/h1-8H,(H,15,17)

InChI Key

GORSPJXMKNAKBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.